2-(4-nitro-1H-pyrazol-1-yl)-N-[2-(pyridin-2-yl)ethyl]acetamide
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Overview
Description
2-(4-nitro-1H-pyrazol-1-yl)-N-[2-(pyridin-2-yl)ethyl]acetamide is a heterocyclic compound that features both pyrazole and pyridine moieties
Preparation Methods
The synthesis of 2-(4-nitro-1H-pyrazol-1-yl)-N-[2-(pyridin-2-yl)ethyl]acetamide typically involves the reaction of 4-nitro-1H-pyrazole with N-(2-bromoethyl)pyridin-2-amine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Chemical Reactions Analysis
2-(4-nitro-1H-pyrazol-1-yl)-N-[2-(pyridin-2-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The pyrazole ring can participate in electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a ligand in coordination chemistry, which can be used to study metal-ligand interactions.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-nitro-1H-pyrazol-1-yl)-N-[2-(pyridin-2-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(4-nitro-1H-pyrazol-1-yl)-N-[2-(pyridin-2-yl)ethyl]acetamide can be compared with other similar compounds, such as:
2-(1H-pyrazol-1-yl)pyridine: This compound lacks the nitro group and the acetamide linkage, making it less versatile in certain chemical reactions.
4-nitro-1H-pyrazole:
N-(2-bromoethyl)pyridin-2-amine: This compound is a precursor in the synthesis of this compound and lacks the pyrazole ring.
The unique combination of the pyrazole and pyridine moieties, along with the nitro group, makes this compound a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C12H13N5O3 |
---|---|
Molecular Weight |
275.26 g/mol |
IUPAC Name |
2-(4-nitropyrazol-1-yl)-N-(2-pyridin-2-ylethyl)acetamide |
InChI |
InChI=1S/C12H13N5O3/c18-12(9-16-8-11(7-15-16)17(19)20)14-6-4-10-3-1-2-5-13-10/h1-3,5,7-8H,4,6,9H2,(H,14,18) |
InChI Key |
MMFSQOQCODTPSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCNC(=O)CN2C=C(C=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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